Boc-PEG8-Boc
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Overview
Description
Preparation Methods
The synthesis of Boc-PEG8-Boc involves the reaction of polyethylene glycol with tert-butyl chloroformate (Boc-Cl) under basic conditions. The reaction typically proceeds as follows:
Polyethylene glycol (PEG) Activation: PEG is first activated by reacting with a base such as sodium hydroxide (NaOH) to form the PEG anion.
Boc Protection: The activated PEG reacts with tert-butyl chloroformate (Boc-Cl) to form this compound.
Industrial production methods for this compound are similar but often involve optimized reaction conditions and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Boc-PEG8-Boc undergoes several types of chemical reactions, including:
Substitution Reactions: The Boc protecting group can be removed under acidic conditions to yield a free amine group, which can then participate in further reactions.
Click Chemistry: The compound can undergo copper-free Click Chemistry reactions with azides, forming stable triazole linkages.
Common reagents and conditions used in these reactions include:
Acidic Conditions: For Boc deprotection, acids such as trifluoroacetic acid (TFA) are commonly used.
Azides: For Click Chemistry reactions, azides are used as reactants.
Scientific Research Applications
Boc-PEG8-Boc has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of PROTACs, which are molecules designed to target and degrade specific proteins.
Biology: Employed in bioconjugation experiments to link various biomolecules.
Medicine: Utilized in drug delivery systems to improve the solubility and stability of therapeutic agents.
Industry: Applied in the development of advanced materials and surface modifications.
Mechanism of Action
The mechanism of action of Boc-PEG8-Boc primarily involves its role as a linker in PROTACs. PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins. This compound serves as a flexible and hydrophilic linker that connects the ligand for the target protein to the ligand for the E3 ubiquitin ligase, facilitating the formation of a ternary complex that leads to the ubiquitination and subsequent degradation of the target protein .
Comparison with Similar Compounds
Boc-PEG8-Boc is unique due to its specific structure and properties. Similar compounds include:
DBCO-PEG8-NH-Boc: A PEG linker with a DBCO group and a Boc-protected amine, used in copper-free Click Chemistry reactions.
t-Boc-Aminooxy-PEG8-azide: A crosslinker containing a t-Boc-aminooxy group and an azide group, useful in bioconjugation experiments.
γ-PEG8-ATP-Biotin: A nucleotide conjugate used in biomedical applications, such as enzymatic assays and protein target detection.
These compounds share similar PEG-based structures but differ in their functional groups and specific applications, highlighting the versatility and adaptability of PEG-based linkers in various scientific and industrial fields.
Properties
Molecular Formula |
C28H54O13 |
---|---|
Molecular Weight |
598.7 g/mol |
IUPAC Name |
tert-butyl 2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate |
InChI |
InChI=1S/C28H54O13/c1-27(2,3)40-25(29)23-38-21-19-36-17-15-34-13-11-32-9-7-31-8-10-33-12-14-35-16-18-37-20-22-39-24-26(30)41-28(4,5)6/h7-24H2,1-6H3 |
InChI Key |
QKDKAEGBTCSQLG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)COCCOCCOCCOCCOCCOCCOCCOCCOCC(=O)OC(C)(C)C |
Origin of Product |
United States |
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